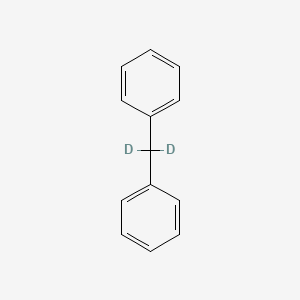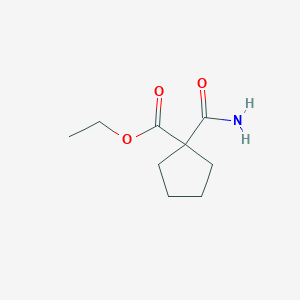
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester (9CI) is an organic compound with the molecular formula C9H15NO3 It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with ethanol and the amino group is carbamoylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester typically involves the esterification of cyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Cyclopentanecarboxylic acid+Ethanol→Cyclopentanecarboxylic acid, ethyl ester+Water
Subsequently, the ethyl ester undergoes a reaction with an isocyanate to form the carbamoylated product:
Cyclopentanecarboxylic acid, ethyl ester+Isocyanate→Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality material suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Cyclopentanecarboxylic acid and ethanol.
Reduction: Cyclopentanecarboxylic acid, 1-(aminomethyl)-, ethyl ester.
Substitution: Cyclopentanecarboxylic acid derivatives with different substituents replacing the ethoxy group.
Applications De Recherche Scientifique
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or function. The carbamoyl group can form hydrogen bonds or covalent interactions with active site residues, influencing the molecular pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic acid, ethyl ester: Lacks the carbamoyl group, making it less reactive in certain biochemical applications.
Cyclopentanecarboxylic acid, 1-amino-: Contains an amino group instead of the carbamoyl group, leading to different reactivity and applications.
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Contains a keto group, resulting in different chemical properties and reactivity.
Uniqueness
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester is unique due to the presence of both the ester and carbamoyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
ethyl 1-carbamoylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h2-6H2,1H3,(H2,10,11) |
Clé InChI |
PGKHBMPNAUYJCG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCC1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)

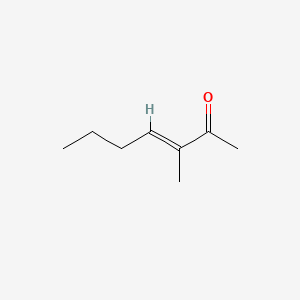
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
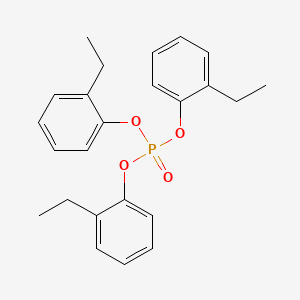
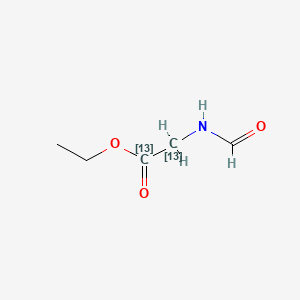
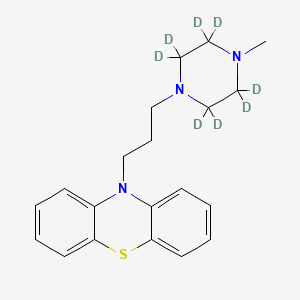
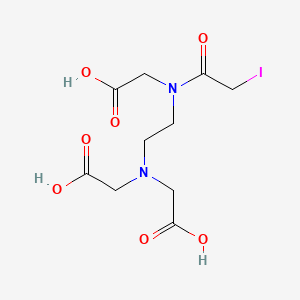
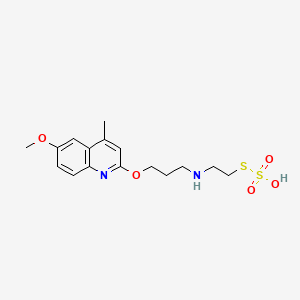


![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
